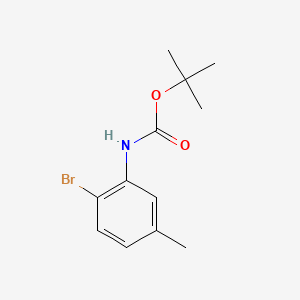

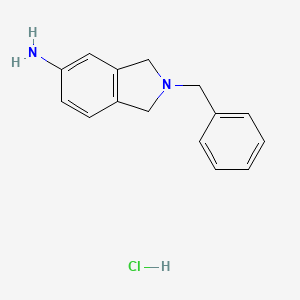

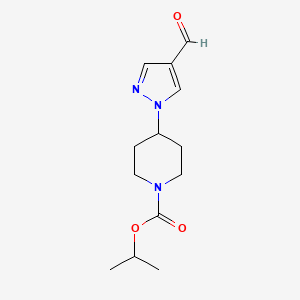

5-Amino-3-bromo-2-pyrrolidinopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The choice of reactions depends on the structure of the starting materials and the final compound.Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the reactivity of the compound and its potential uses in chemical synthesis.Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. These properties can provide information about how the compound behaves under different conditions.Applications De Recherche Scientifique

Selective Amination Reactions

A foundational application in scientific research involving polyhalopyridines includes selective amination reactions. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by palladium complexes predominantly yields amino-chloropyridine products with high chemoselectivity and yield. This demonstrates the compound's utility in synthesizing polyhalopyridine derivatives, which are crucial for various chemical transformations and pharmaceutical synthesis (Ji, Li, & Bunnelle, 2003).

Synthesis of Novel Pyridine-Based Derivatives

Another significant application is the synthesis of novel pyridine-based derivatives through palladium-catalyzed cross-coupling reactions. This method is instrumental in creating a series of novel compounds with potential applications in chiral dopants for liquid crystals and showing biological activities such as anti-thrombolytic and biofilm inhibition. These derivatives are synthesized from commercially available pyridine amines and evaluated for their quantum mechanical properties and biological activities, highlighting their versatility and application in materials science and biochemistry (Ahmad et al., 2017).

Crystal Structure Analysis

Research into the crystal structure of pyridine derivatives, such as 3-Amino-5-bromo-2-iodopyridine, provides insights into their molecular arrangement and potential for forming intermolecular hydrogen bonds. Understanding these structures is crucial for designing compounds with desired physical and chemical properties for application in drug design and materials science (Bunker et al., 2008).

Electrocatalytic Synthesis

Electrocatalytic synthesis of compounds like 6-aminonicotinic acid from bromo and chloropyridine derivatives illustrates the application of pyridine compounds in organic synthesis. This method involves electrochemical reduction in the presence of CO2, showcasing an eco-friendly and efficient approach to synthesizing valuable chemical products (Gennaro et al., 2004).

Regioregulated Synthesis of Polymers

The synthesis of regioregulated poly(aminopyridine)s through palladium-catalyzed amination reactions demonstrates the compound's role in polymer science. This process allows for the precise control over the polymer structure, which is essential for tailoring the material's properties for specific applications (Kuwabara et al., 2009).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.

Orientations Futures

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also involve the development of new synthesis methods or the discovery of new reactions involving the compound.

Please note that the above information is general in nature and may not apply to all compounds. For specific information about “5-Amino-3-bromo-2-pyrrolidinopyridine”, further research would be needed. If you have access to a laboratory or research institution, they may be able to assist you with this. Please remember to always follow safety guidelines when handling chemicals.

Propriétés

IUPAC Name |

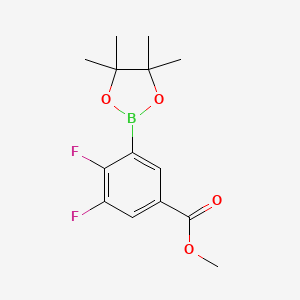

5-bromo-6-pyrrolidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQTVMDWOFCFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-pyrrolidinopyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)